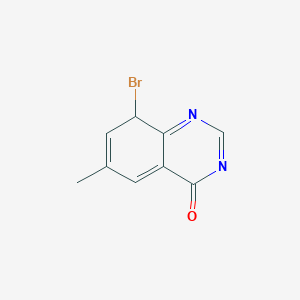
7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one, also known as 7-aminoclonazepam, is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. 7-aminoclonazepam is a primary metabolite of clonazepam, a well-known benzodiazepine used for its anticonvulsant and anxiolytic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-aminoclonazepam typically involves the reduction of clonazepam. One common method includes the use of catalytic hydrogenation where clonazepam is treated with hydrogen gas in the presence of a palladium catalyst. This reaction reduces the nitro group of clonazepam to an amino group, resulting in the formation of 7-aminoclonazepam .
Industrial Production Methods
Industrial production of 7-aminoclonazepam follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
7-aminoclonazepam undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzodiazepines with varying functional groups.
科学的研究の応用
7-aminoclonazepam has several applications in scientific research:
作用機序
7-aminoclonazepam exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This mechanism is similar to other benzodiazepines, which are known for their sedative, anxiolytic, and anticonvulsant properties .
類似化合物との比較
Similar Compounds
Clonazepam: The parent compound of 7-aminoclonazepam, used for its anticonvulsant and anxiolytic effects.
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to clonazepam.
Uniqueness
7-aminoclonazepam is unique due to its role as a primary metabolite of clonazepam. Its presence in biological samples can serve as a biomarker for clonazepam use and abuse. Additionally, its specific interactions with GABA receptors and its distinct metabolic pathway differentiate it from other benzodiazepines .
特性
分子式 |
C15H12ClN3O |
|---|---|
分子量 |
291.68 g/mol |
IUPAC名 |
7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)/i5+1,6+1,7+1,9+1,11+1,13+1 |
InChIキー |
HEFRPWRJTGLSSV-QNRGXRCJSA-N |
異性体SMILES |
C1C(=O)N[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)N)C(=N1)C3=CC=CC=C3Cl |
正規SMILES |
C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile](/img/structure/B12360889.png)

![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester](/img/structure/B12360900.png)

![tert-butyl N-[3-(6-oxo-3H-pyridin-3-yl)phenyl]carbamate](/img/structure/B12360920.png)

![benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12360940.png)

![2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B12360944.png)
![7-Bromopyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12360945.png)


![1-methyl-7aH-pyrazolo[4,3-b]pyridin-7-one](/img/structure/B12360968.png)

